N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide” is a compound that has been identified as a JAK1 selective inhibitor . It is based on the core scaffold of ®-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
Synthesis Analysis
The synthesis of this compound involves the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine . The structural design was based on this combination .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C19H22N8 and a molecular weight of 362.43 .作用机制
Target of Action
The primary target of this compound is Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the signaling pathway of various cytokines involved in inflammation and immune function .
Mode of Action
This compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, inhibiting its activity. This inhibition prevents the phosphorylation and activation of STAT proteins, which are downstream effectors in the JAK-STAT signaling pathway .
Biochemical Pathways
The JAK-STAT signaling pathway is the primary biochemical pathway affected by this compound. Upon inhibition of JAK1, the signal transduction is interrupted, leading to a decrease in the transcription of target genes involved in inflammation and immune response .
Pharmacokinetics
The compound exhibits good Absorption, Distribution, Metabolism, and Excretion (ADME) properties . It has been optimized for in vitro ADME, hERG, kinase profiling, and pharmacokinetic tests . .
Result of Action
The inhibition of JAK1 by this compound leads to a decrease in the transcription of target genes involved in inflammation and immune response . This can result in the reduction of symptoms in diseases characterized by overactive JAK-STAT signaling, such as certain types of cancer and autoimmune diseases .
未来方向
生化分析
Biochemical Properties
N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)cyclopropanesulfonamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a selective inhibitor of JAK1, with an IC50 value of 8.5 nM . The compound exhibits a high selectivity index over JAK2, making it a promising candidate for targeted therapeutic applications. The interactions between this compound and JAK1 involve binding to the active site of the enzyme, thereby inhibiting its activity and downstream signaling pathways.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting JAK1, the compound disrupts the JAK-STAT signaling pathway, which is critical for cell proliferation, differentiation, and survival . This inhibition leads to altered gene expression profiles and changes in cellular metabolism, ultimately affecting cell function and viability.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with JAK1. The compound binds to the ATP-binding site of JAK1, preventing the phosphorylation and activation of downstream signaling molecules . This inhibition results in the suppression of the JAK-STAT signaling pathway, leading to reduced gene expression and altered cellular responses. Additionally, the compound may also interact with other biomolecules, contributing to its overall biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of JAK1 activity and more pronounced cellular responses . At high doses, the compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
属性
IUPAC Name |
N-methyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-18(22(20,21)11-2-3-11)10-5-7-19(8-10)14-12-4-6-15-13(12)16-9-17-14/h4,6,9-11H,2-3,5,7-8H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUTWOJRCRSBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。